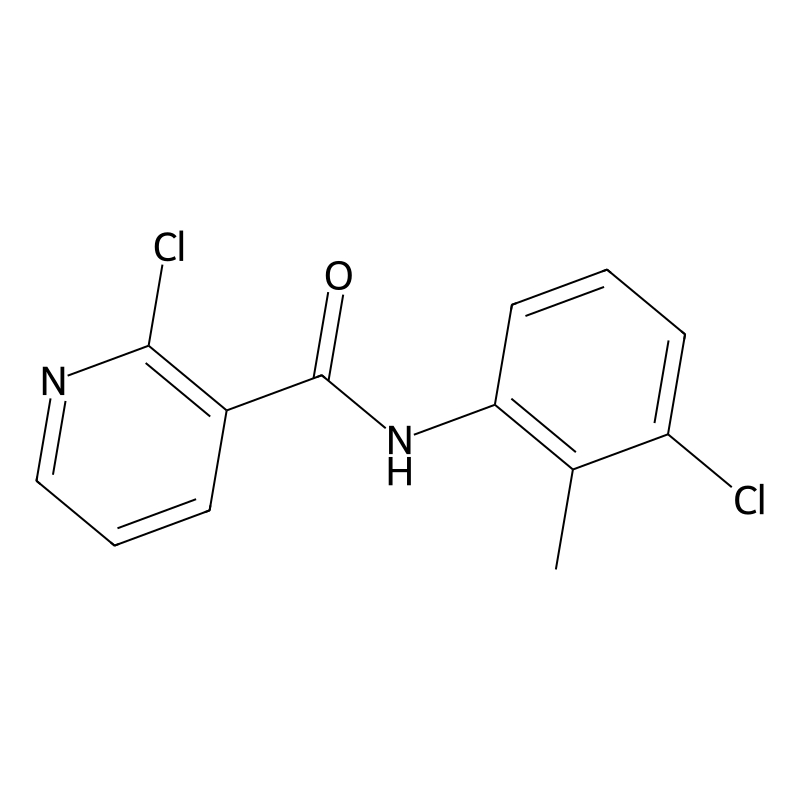2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide is an organic compound characterized by its molecular formula and a molecular weight of approximately 281.14 g/mol. This compound is notable for its structural features, which include a chlorinated phenyl group and a nicotinamide moiety. The presence of chlorine atoms in the structure contributes to its chemical reactivity and potential biological activity, making it a compound of interest in both synthetic chemistry and medicinal research .
Due to the absence of specific data, it is advisable to handle this compound with caution assuming similar properties to other chlorinated aromatic compounds. Chlorine substitution can increase reactivity and potential toxicity []. Always consult a safety data sheet (SDS) for similar compounds before handling them in a laboratory setting.
Currently, there is limited publicly available information regarding the specific scientific research applications of 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide.
Medicinal Chemistry
Pyridine derivatives have been investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and anti-bacterial agents [, , ].
Material Science
Pyridine-based materials have been explored for applications in organic light-emitting diodes (OLEDs) and solar cells due to their unique electronic properties [, ].
Catalysis
Pyridine derivatives have been used as ligands in various catalytic reactions, such as cross-coupling reactions and hydrogenation reactions [, ].
- Substitution Reactions: The chlorine atoms can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
- Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction, leading to different chemical species.
- Hydrolysis: The amide bond can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid and amine .
Common reagents utilized in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The products formed depend significantly on the reaction conditions and the reagents employed.
Research indicates that 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural similarity to other bioactive compounds suggests potential interactions with biological targets such as enzymes or receptors, which could modulate cellular processes. Ongoing studies are investigating its efficacy as a therapeutic agent for various diseases, highlighting its relevance in drug development .
The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide typically involves several steps:
- Formation of Acid Chloride: The reaction begins with 3-chloropyridine-2-carboxylic acid treated with thionyl chloride to form the corresponding acid chloride.
- Coupling Reaction: This acid chloride is then reacted with 3-chloro-2-methylaniline under controlled conditions to yield the desired product .
This multi-step synthesis allows for the introduction of specific substituents on the aromatic rings, which can significantly influence the compound's properties.
The applications of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide span several fields:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules.
- Biology: The compound is studied for its potential antimicrobial and anticancer properties.
- Medicine: Research continues into its therapeutic applications for various diseases.
- Industry: It is utilized in developing new materials and serves as a reference standard in analytical chemistry .
Studies on the interactions of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide with biological systems are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific molecular targets, modulating their activity and leading to various biological effects. Further investigations are needed to elucidate these interactions fully and assess their implications for therapeutic use .
Several compounds share structural similarities with 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide. These include:
- 2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide: This compound has similar structural features but differs in substituents on the phenyl ring, leading to distinct chemical and biological properties.
- 2-chloro-N-(5-chloro-2-methylphenyl)pyridine-3-carboxamide: Another related compound with variations in the position of chlorine atoms.
Comparison TableCompound Name Structural Features Unique Properties 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide Chlorinated phenyl group, nicotinamide moiety Potential antimicrobial and anticancer activity 2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide Dimethoxy substituents on phenyl ring Different reactivity due to methoxy groups 2-chloro-N-(5-chloro-2-methylphenyl)pyridine-3-carboxamide Variation in chlorine position Altered biological activity compared to original compound
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide | Chlorinated phenyl group, nicotinamide moiety | Potential antimicrobial and anticancer activity |
| 2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide | Dimethoxy substituents on phenyl ring | Different reactivity due to methoxy groups |
| 2-chloro-N-(5-chloro-2-methylphenyl)pyridine-3-carboxamide | Variation in chlorine position | Altered biological activity compared to original compound |
These comparisons illustrate how variations in substituent positions and types can lead to significant differences in chemical behavior and biological activity among similar compounds .








